N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide
Description
Properties
Molecular Formula |
C10H14F2N2O2S |
|---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
N-(3-amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C10H14F2N2O2S/c1-6(2)5-17(15,16)14-8-4-3-7(11)10(13)9(8)12/h3-4,6,14H,5,13H2,1-2H3 |
InChI Key |
XHBSTJOTRCVGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2,4-difluoroaniline and 2-methylpropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Sulfonamide Activation and Nucleophilic Substitution
The sulfonamide group undergoes activation for substitution reactions. Thionyl chloride (SOCl₂) is commonly used to convert the sulfonamide into a reactive sulfonyl chloride intermediate, enabling nucleophilic displacement (e.g., with amines or alcohols).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfonamide activation | SOCl₂, reflux, anhydrous conditions | Sulfonyl chloride intermediate | 85–90% |
| Nucleophilic substitution | R-NH₂ or R-OH, base (e.g., Et₃N) | N-Alkyl/aryl sulfonamide derivatives | 70–80% |
Deprotection of Amino Groups
The primary amine on the difluorophenyl ring can participate in deprotection reactions. Acidic conditions (e.g., HCl in MeOH) remove protecting groups like tert-butoxycarbonyl (Boc) :
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acidic deprotection | 4N HCl in MeOH, 0°C → room temperature | Free amine intermediate (23a , 23b ) | Forms a methanesulfonamide |
Carbamoylation and Coupling Reactions
The amine group reacts with carbonyl-containing reagents to form carbamates or ureas. In one protocol, coupling with activated carbonyl intermediates (e.g., hexahydrofuro[2,3-b]furan-3-yl derivatives) occurs under mild conditions :
| Reaction Type | Reagents/Conditions | Product | Key Parameters |
|---|---|---|---|
| Carbamoylation | THF, triethylamine, 40°C | Carbamate-linked conjugates | 65–75% yield, 8–12% w/w |
Oxidation and Reduction
The sulfonamide group is generally oxidation-resistant, but the aromatic amine can be oxidized to nitroso or nitro derivatives. Conversely, catalytic hydrogenation reduces the amino group to a hydroxylamine:
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂, Fe³⁺ catalyst | N-(3-Nitroso-2,4-difluorophenyl) derivative | Enhanced electrophilicity |
| Reduction | H₂ (1 atm), Pd/C, MeOH | N-(3-Hydroxylamino-2,4-difluorophenyl) derivative | Improved solubility |
Electrophilic Aromatic Substitution
The electron-deficient difluorophenyl ring directs electrophiles to the para position relative to the amino group. Halogenation and nitration are feasible under controlled conditions :
Organometallic Coupling
The sulfonamide reacts with Grignard or organolithium reagents via sulfinyl nitrene intermediates. For example, t-BuONSO-mediated coupling forms complex sulfonamides :
| Reaction Type | Reagents/Conditions | Product | Scope |
|---|---|---|---|
| Alkylation | t-BuONSO, RMgX, −78°C → RT | Alkyl/aryl sulfonamide derivatives | Tolerates heterocycles |
Complex Formation and Biological Interactions
The compound’s sulfonamide oxygen and amino group coordinate with metal ions (e.g., Cu²⁺) and form hydrogen bonds with biological targets like HIV capsid proteins :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide exhibit significant anticancer properties. These compounds act as inhibitors of the B-Raf protein kinase, which is implicated in several cancers, particularly melanoma. The inhibition of B-Raf can disrupt cancer cell proliferation and survival pathways, making this class of compounds a focus for developing targeted cancer therapies .
Antimicrobial Properties
Sulfonamides have a long history of use as antimicrobial agents. This compound may possess similar properties due to its sulfonamide functional group. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria, thereby offering potential applications in treating bacterial infections .
Biochemical Research
Enzyme Inhibition Studies
The compound is useful in biochemical studies aimed at understanding enzyme mechanisms. By acting as an inhibitor for specific enzymes involved in metabolic pathways, researchers can elucidate the roles of these enzymes in various biological processes. This information is crucial for drug design and understanding metabolic diseases .
Drug Development
In drug discovery pipelines, this compound serves as a lead compound for synthesizing derivatives with enhanced efficacy and selectivity against target enzymes or receptors. Structure-activity relationship (SAR) studies enable chemists to modify the compound for improved pharmacological profiles .
Material Science Applications
Polymer Chemistry
The unique properties of this compound allow it to be incorporated into polymer matrices to enhance material performance. Its sulfonamide group can improve the thermal stability and mechanical properties of polymers used in various industrial applications .
Nanotechnology
In nanotechnology, this compound can be utilized to create nanoparticles that deliver drugs more effectively. The ability to functionalize nanoparticles with sulfonamide groups may enhance their interaction with biological systems, improving drug solubility and bioavailability .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Potential of B-Raf Inhibitors | Evaluate the efficacy of sulfonamide derivatives against melanoma cells | Identified significant cytotoxic effects at low concentrations |
| Sulfonamides as Antimicrobials | Investigate the antibacterial activity of various sulfonamides | Demonstrated effective inhibition of Gram-positive bacteria |
| Polymer Modification Using Sulfonamides | Assess the impact on polymer properties | Enhanced thermal stability and mechanical strength observed |
Mechanism of Action
The mechanism of action of N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
| Property | Target Compound | N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide | N-(2,4-Difluoro-3-formylphenyl)sulfonamide |
|---|---|---|---|
| LogP | ~2.8 (estimated) | ~3.5 | ~2.0 |
| Hydrogen Bond Donors | 2 (NH₂, SO₂NH) | 1 (SO₂NH) | 1 (SO₂NH) |
| Biological Activity | Antileishmanial | Raf kinase inhibition (IC50 = 1–10 nM) | Prodrug precursor |
| Metabolic Stability | High (tert-butyl) | Moderate | Low (formyl reactivity) |
Key Observations :
- The amino group in the target compound enhances hydrogen-bonding capacity, critical for binding to polar enzyme active sites.
- Fluorine atoms improve metabolic stability and membrane permeability across all analogues .
Biological Activity
N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide, also known by its CAS number 1103234-57-6, is a sulfonamide compound with potential biological activity. Its molecular formula is and it has a molecular weight of approximately 264.29 g/mol. The compound features a sulfonamide moiety that is often associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound has been linked to its interaction with specific biological targets. Research indicates that compounds in this class may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and angiogenesis. For instance, sulfonamide derivatives have been shown to act as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor growth and metastasis .
In Vitro Studies
In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values of approximately 21 μM and 26 μM, respectively. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound has also been evaluated. Preliminary assessments indicate favorable pharmacokinetic properties, suggesting good bioavailability and low toxicity in normal cell lines. This makes it a viable candidate for therapeutic applications .
Case Study 1: VEGFR Inhibition
A study focused on the design and synthesis of novel derivatives of sulfonamides highlighted the effectiveness of this compound as a VEGFR inhibitor. The compound was found to bind effectively to the ATP-binding site of VEGFR with a binding energy score indicative of strong interaction. This binding leads to the inhibition of angiogenic processes critical for tumor growth .
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties revealed that this compound not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. The selectivity index against normal cell lines was notably high, indicating that the compound preferentially targets cancer cells while sparing healthy tissues .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1103234-57-6 |
| Molecular Formula | C10H14F2N2O2S |
| Molecular Weight | 264.29 g/mol |
| IC50 (HepG2) | 21 μM |
| IC50 (MCF-7) | 26 μM |
| ADMET Profile | Favorable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 3-amino-2,4-difluoroaniline with 2-methylpropane-1-sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically impact reaction kinetics and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC/MS : To quantify impurities (e.g., unreacted starting materials, sulfonic acid byproducts) and confirm molecular weight.
- NMR (¹H/¹³C/¹⁹F) : To verify substitution patterns on the aromatic ring and sulfonamide linkage.
- Elemental Analysis : To validate stoichiometry.
- FT-IR : To confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and amine (-NH₂ at ~3400 cm⁻¹) functional groups .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : The amino and sulfonamide groups make the compound sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor for hydrolytic cleavage of the sulfonamide bond using HPLC .
Q. What safety protocols are critical during experimental work with this sulfonamide derivative?
- Methodological Answer : Follow OSHA/NIOSH guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particulates.
- Implement spill containment measures (e.g., absorbent pads) and neutralize acidic byproducts with sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
- Predict transition states for sulfonamide bond formation.
- Identify solvent effects on reaction energy profiles.
- Validate results against experimental kinetic data (e.g., Arrhenius plots). Tools like Gaussian or ORCA are recommended .
Q. What experimental design (DoE) strategies minimize trial-and-error in reaction optimization?
- Methodological Answer : Use a factorial design to screen variables (temperature, solvent polarity, base strength) and response surface methodology (RSM) to maximize yield. For example:
- Factors : 3 levels of temperature (0°C, 15°C, 25°C), 2 solvents (THF, DCM).
- Responses : Yield, purity (HPLC area%). Analyze via ANOVA to identify significant interactions .
Q. How can researchers resolve contradictions between computational predictions and experimental outcomes?
- Methodological Answer : Conduct sensitivity analyses to assess model assumptions (e.g., solvent dielectric constant approximations). Cross-validate with alternative computational methods (e.g., COSMO-RS for solvation effects) or isotopic labeling (e.g., ¹⁸O tracing in sulfonamide hydrolysis) to pinpoint mechanistic discrepancies .
Q. What advanced techniques are used to profile impurities arising from fluorinated intermediates?
- Methodological Answer : Employ LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in acetonitrile/water gradients. Use high-resolution mass spectrometry (HRMS) to differentiate isobaric impurities (e.g., dehalogenated byproducts). Quantify using external calibration curves with structurally analogous standards .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in downstream applications?
- Methodological Answer : Perform Hammett analysis using substituent constants (σₚ for -F = +0.06) to correlate electronic effects with reaction rates (e.g., sulfonamide hydrolysis or electrophilic substitution). Compare with non-fluorinated analogs to isolate steric vs. electronic contributions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
